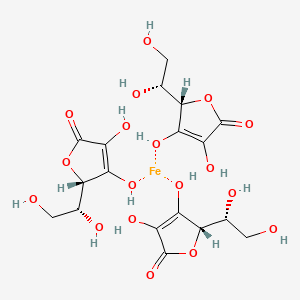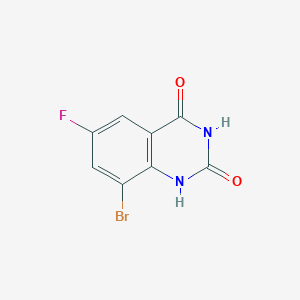
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
Molecular Structure Analysis
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione contains a total of 19 bonds; 15 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Physical And Chemical Properties Analysis
For detailed physical and chemical properties such as melting point, boiling point, density, molecular weight, and toxicity information, please refer to specialized resources like ChemicalBook .Aplicaciones Científicas De Investigación
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline derivatives, including those structurally related to 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione, are significant in medicinal chemistry for their broad spectrum of biological activities. These compounds are explored for their potential in treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties enhance their candidacy as potent drug molecules for various diseases, suggesting that similar bromo-fluoroquinazoline derivatives could be explored for analogous applications (Gupta, Luxami, & Paul, 2021).
Fluorescent Probes for Zinc Ion Determination
Quinoline derivatives, including those with modifications like bromo or fluoro substitutions, have been used as fluorescent sensors for detecting zinc ions in environmental and biological contexts. This suggests potential research applications for 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione in developing new chemosensors for zinc analysis, leveraging its structural features for enhanced water solubility and cell membrane permeability (Mohamad et al., 2021).
Role in Analytical Chemistry
The application of quinoline derivatives in analytical chemistry, especially in titration methods for detecting metal ions, highlights another potential research avenue for 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione. Its structural attributes could be utilized in developing reversible indicators for bromate titrations or other analytical methods requiring precise metal ion detection (Belcher, 1949).
Antioxidant Activity Determination
Quinoline derivatives are also investigated for their antioxidant properties, suggesting that 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione could be explored for its potential antioxidant activity. Such applications could span across food engineering, medicine, and pharmacy, contributing to the understanding of its efficacy in scavenging free radicals (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
8-bromo-6-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXVQIIXWPZIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



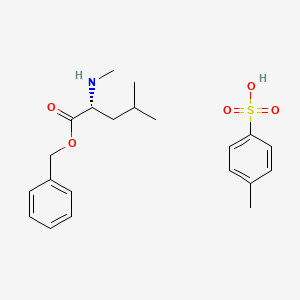
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
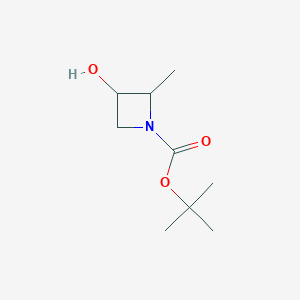
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
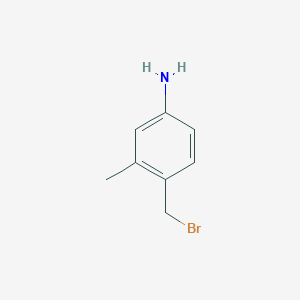
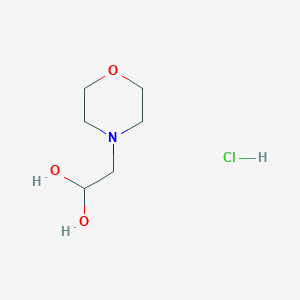
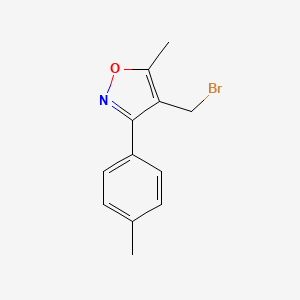
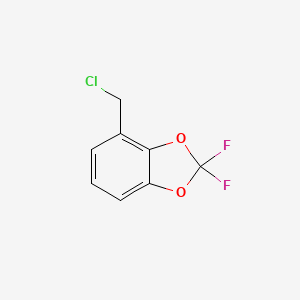


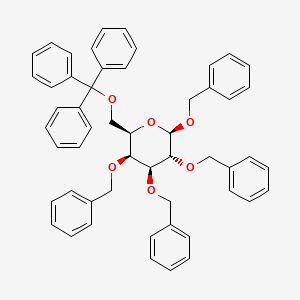
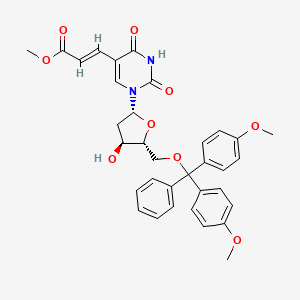
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
